Cas no 13649-88-2 (21-Deacetoxy Deflazacort)

21-Deacetoxy Deflazacort is a synthetic corticosteroid derivative with anti-inflammatory and immunosuppressive properties. Structurally related to deflazacort, it is characterized by the absence of the acetoxy group at the 21-position, which may influence its metabolic stability and pharmacological profile. This compound is primarily utilized in research settings to study glucocorticoid receptor interactions and metabolic pathways. Its modified structure offers potential advantages in terms of reduced side effects compared to traditional corticosteroids, such as lower mineralocorticoid activity. Researchers value 21-Deacetoxy Deflazacort for its utility in exploring novel therapeutic applications, particularly in inflammatory and autoimmune conditions, while maintaining a favorable safety profile.
21-Deacetoxy Deflazacort structure
21-Deacetoxy Deflazacort structure
商品名:21-Deacetoxy Deflazacort
CAS番号:13649-88-2
MF:C23H29NO4
メガワット:383.48066
CID:49386
PubChem ID:29935081

21-Deacetoxy Deflazacort 化学的及び物理的性質

名前と識別子

    • Deflazacort
    • 11b,21-Dihydroxy-2'-methyl-5'bH-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate
    • DEFLAZACORT INTERMEDIATE
    • (4AR,4BS,5S,6AS,9AR,10AS,10BS)-6B-ACETYL-5-HYDROXY-4A,6A,8-TRIMETHYL-4A,4B,5,6,6A,6B,9A,10,10A,10B,11,12-DODECAHYDRO-9-OXA-7-AZA-PENTALENO[2,1-A]PHENANTHREN-2-ONE
    • (4AR,4BS,5S,6AS,9AR,10AS,10BS)-6B-ACETYL-5-HYDROXY-4A,6A,8-TRIMETHYL-4A,4B,5,6,6A,6B,9A,10,10A,10B,11,12-DODECAHYDRO-9-...
    • 21-Deacetoxy Deflazacort
    • 11beta-Hydroxy-2'-methyl-5'betaH-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione
    • Desacetoxy Deflazacort
    • Deflazacort intermediates
    • Deflazacort Intermediate (D5)
    • (6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)
    • PREGNA-1,4-DIENE-11B-OL-17A,16A-D-2-METHYL-OXAZOLINE-3,20-DIONE
    • 11β-hydroxy-2'-Methyl-5'βH-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione
    • (11beta,16beta)-11-hydroxy-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione
    • (6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-Acetyl-7-hydroxy-6a,8a,10-trimethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2',1':4,5]indeno[1,2-d]oxazol-4(2H)-one
    • YZ5KNW2BZH
    • (1S,2S,4R,8S,9S,11S,12S,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one
    • (1S,2S,4R,8S,9S,11S,12S,13R)-8-ACETYL-11-HYDROXY-6,9,13-TRIMETHYL-5-OXA-7-AZAPENTACYCLO[10.8.0.0(2),?.0?,?.0(1)(3),(1)?]ICOSA-6,14,17-TRIEN-16-ONE
    • CS-0144084
    • 11beta-hydroxy-2'-methyl-(16beta)-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione
    • 21-Desacetoxydeflazacort; (11beta,16beta)-11-Hydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione; 5'betaH-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, 11beta-hydroxy-2'-methyl- (8CI)
    • PD118134
    • HY-134520
    • (11beta,16beta)-11beta-hydroxy-2'-methyl-5betaH-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione
    • Deflzazcort intermediate
    • 5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, 11-hydroxy-2'-methyl-, (11beta,16beta)-
    • BCP08483
    • 13649-88-2
    • 5'betaH-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, 11beta-hydroxy-2'-methyl-
    • 21-Desacetoxydeflazacort
    • Q-102819
    • インチ: InChI=1S/C23H29NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-20,27H,5-6,10-11H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-,23+/m0/s1
    • InChIKey: WQUXBQVUVGNOKK-AAZVSSJSSA-N
    • ほほえんだ: O1C(C)=N[C@]2(C(C)=O)[C@@]1([H])C[C@@]1([H])[C@]3([H])CCC4=CC(C=C[C@]4(C)[C@@]3([H])[C@H](C[C@@]12C)O)=O

計算された属性

  • せいみつぶんしりょう: 383.21000
  • どういたいしつりょう: 383.21
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 1
  • 複雑さ: 872
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 76A^2

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.39
  • ゆうかいてん: 275-280 ºC
  • ふってん: 544.2±50.0 °C at 760 mmHg
  • フラッシュポイント: 282.9±30.1 °C
  • 屈折率: 1.675
  • PSA: 75.96000
  • LogP: 2.45560
  • じょうきあつ: No data available

21-Deacetoxy Deflazacort セキュリティ情報

21-Deacetoxy Deflazacort 税関データ

  • 税関コード:2937290090
  • 税関データ:

    中国税関コード:

    2937290090

21-Deacetoxy Deflazacort 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D198000-50mg
21-Deacetoxy Deflazacort
13649-88-2
50mg
$917.00 2023-05-18
TRC
D198000-10mg
21-Deacetoxy Deflazacort
13649-88-2
10mg
$ 219.00 2023-09-08
TRC
D198000-5mg
21-Deacetoxy Deflazacort
13649-88-2
5mg
$ 131.00 2023-09-08
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP80432-5mg
11β-Hydroxy-2'-methyl-5'βH-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione
13649-88-2 98.0%
5mg
¥220 2021-05-07
A2B Chem LLC
AA48947-10mg
(6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-Acetyl-7-hydroxy-6a,8a,10-trimethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2',1':4,5]indeno[1,2-d]oxazol-4(2H)-one
13649-88-2
10mg
$212.00 2024-04-20
Chemenu
CM141523-100g
(6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-Acetyl-7-hydroxy-6a,8a,10-trimethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2',1'4,5]indeno[1,2-d]oxazol-4(2H)-one
13649-88-2 95%
100g
$580 2023-03-07
SHENG KE LU SI SHENG WU JI SHU
sc-397351-10 mg
21-Deacetoxy Deflazacort,
13649-88-2
10mg
¥2,181.00 2023-07-11
TRC
D198000-100mg
21-Deacetoxy Deflazacort
13649-88-2
100mg
$ 1629.00 2023-09-08
Chemenu
CM141523-100g
(6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-Acetyl-7-hydroxy-6a,8a,10-trimethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2',1':4,5]indeno[1,2-d]oxazol-4(2H)-one
13649-88-2 95%
100g
$580 2021-08-05
Chemenu
CM141523-25g
(6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-Acetyl-7-hydroxy-6a,8a,10-trimethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2',1':4,5]indeno[1,2-d]oxazol-4(2H)-one
13649-88-2 95%
25g
$234 2021-08-05

21-Deacetoxy Deflazacort 合成方法

21-Deacetoxy Deflazacort 関連文献

21-Deacetoxy Deflazacortに関する追加情報

21-Deacetoxy Deflazacort: A Comprehensive Overview

Deflazacort, with the CAS number 13649-88-2, is a synthetic corticosteroid that has been widely studied for its potent anti-inflammatory and immunosuppressive properties. The compound, specifically its derivative 21-Deacetoxy Deflazacort, has garnered significant attention in recent years due to its unique pharmacological profile and potential therapeutic applications. This article delves into the latest research findings, clinical applications, and future directions for this compound.

The structural modification of Deflazacort to create 21-Deacetoxy Deflazacort involves the removal of the acetoxy group at the 21st position. This modification significantly alters the compound's pharmacokinetic properties, enhancing its bioavailability and reducing potential side effects. Recent studies have demonstrated that this derivative exhibits improved solubility and faster absorption compared to the parent compound, making it a more viable option for various therapeutic interventions.

Deflazacort is known for its potent anti-inflammatory effects, which are mediated through its ability to bind to the glucocorticoid receptor (GR) and modulate the expression of pro-inflammatory genes. The 21-deacetoxy derivative has been shown to retain these effects while demonstrating a reduced risk of systemic side effects such as corticosteroid-induced osteoporosis or adrenal suppression. This makes it particularly suitable for long-term use in chronic inflammatory conditions.

In recent clinical trials, 21-Deacetoxy Deflazacort has been evaluated for its efficacy in treating autoimmune diseases such as rheumatoid arthritis (RA) and multiple sclerosis (MS). Results from these trials indicate that the compound not only reduces inflammation but also preserves muscle strength and bone density, which are often compromised by traditional corticosteroids. These findings underscore its potential as a safer alternative for patients requiring prolonged corticosteroid therapy.

The mechanism of action of Deflazacort involves multiple pathways, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of nuclear factor-kappa B (NF-κB) signaling. The 21-deacetoxy derivative has been found to enhance these pathways without increasing the risk of adverse effects. This dual action makes it highly effective in managing both acute and chronic inflammatory conditions.

In terms of pharmacokinetics, 21-Deacetoxy Deflazacort exhibits a rapid onset of action and a relatively short half-life, allowing for precise dosing and reduced systemic exposure. This characteristic is particularly advantageous in scenarios where immediate relief is required, such as in acute exacerbations of inflammatory bowel disease (IBD). Recent studies have also highlighted its potential for use in pediatric populations, where traditional corticosteroids are often contraindicated due to their side effect profiles.

The safety profile of Deflazacort has been extensively studied, with research indicating a lower incidence of adverse events compared to other corticosteroids. The 21-deacetoxy derivative further enhances this safety profile by minimizing systemic corticosteroid effects while maintaining robust anti-inflammatory activity. This balance between efficacy and safety positions it as a promising candidate for future drug development.

In conclusion, Deflazacort, particularly its 21-deacetoxy derivative, represents a significant advancement in corticosteroid therapy. With its improved pharmacokinetic properties, potent anti-inflammatory effects, and favorable safety profile, it holds immense potential for treating a wide range of inflammatory and autoimmune conditions. As research continues to uncover new applications and mechanisms of action, 21-Deacetoxy Deflazacort is poised to become a cornerstone in modern anti-inflammatory therapy.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd